molecular formula C27H23N3OS B2528193 2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-84-2

2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2528193
CAS No.: 2034489-84-2
M. Wt: 437.56
InChI Key: BVBARHLMPBKRCS-UHFFFAOYSA-N
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Description

Its structure features:

  • A 2-methylbenzylthio group at position 2.
  • A phenyl substituent at position 7.
  • An o-tolyl (ortho-methylphenyl) group at position 3.

This combination of substituents likely influences its physicochemical properties, synthetic accessibility, and biological activity. While direct data on its bioactivity is unavailable in the provided evidence, structural comparisons with analogs offer insights into structure-property relationships.

Properties

IUPAC Name

3-(2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-18-10-6-8-14-21(18)17-32-27-29-24-22(20-12-4-3-5-13-20)16-28-25(24)26(31)30(27)23-15-9-7-11-19(23)2/h3-16,28H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBARHLMPBKRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C27H23N3OSC_{27}H_{23}N_{3}OS with a molecular weight of 437.6 g/mol. The compound's structure includes a pyrrolopyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC27H23N3OSC_{27}H_{23}N_{3}OS
Molecular Weight437.6 g/mol
StructurePyrrolopyrimidine derivative

Antibacterial Activity

Research has indicated that derivatives of pyrrolopyrimidines exhibit notable antibacterial properties. A study on related compounds demonstrated that they possess significant activity against various bacterial strains, suggesting that this compound may also exhibit similar effects. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

Pyrrolopyrimidine derivatives have been investigated for their anticancer potential. For instance, compounds in this class have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A recent study highlighted the efficacy of certain pyrrolopyrimidine derivatives in inhibiting proliferation in breast cancer cells (MCF-7 and MDA-MB-231), suggesting that the compound may also exhibit similar anticancer properties .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrrolopyrimidine derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes. The potential for this compound to modulate these pathways warrants further investigation.

Case Studies

  • Antibacterial Study : A study involving similar thioether-containing pyrrolopyrimidines showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for development as new antibacterial agents .
  • Anticancer Research : In vitro assays demonstrated that analogs of the compound effectively inhibited the growth of cancer cells by inducing apoptosis through mitochondrial pathways. The combination of these compounds with existing chemotherapeutics like doxorubicin enhanced their efficacy, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Molecular Properties
Compound Name Substituent at Position 2 Substituent at Position 3 Substituent at Position 7 Molecular Formula Molecular Weight
Target Compound: 2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2-methylbenzylthio o-tolyl phenyl C27H23N3OS 437.6
2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 3-methylbenzylthio (meta-methyl) o-tolyl phenyl C27H23N3OS 437.6
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one benzylthio (no methyl) m-tolyl (meta-methyl) phenyl C26H21N3OS 423.5
2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2-chloro-4-fluorobenzylthio 2-methoxybenzyl phenyl C27H21ClFN3O2S 506.0
2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2-methylbenzylthio phenyl phenyl C26H21N3OS 423.5
Key Observations :

Substituent Position Effects: The ortho-methyl group in the target compound’s o-tolyl substituent introduces steric hindrance compared to meta-tolyl (m-tolyl) or para-tolyl (p-tolyl) analogs . This may reduce rotational freedom and influence binding pocket interactions. The 2-methylbenzylthio group in the target compound vs.

Halogen and Functional Group Modifications: The chloro-fluoro substitution in increases molecular weight (506.0 vs. The methoxy group in improves solubility but may reduce membrane permeability compared to methyl or unsubstituted benzyl groups.

Aromatic vs.

Key Observations :
  • Yield Trends : Methylation reactions (e.g., ) show moderate yields (~48–61%), suggesting steric or electronic challenges in introducing alkyl groups.
  • Demethylation : The use of BF3·SMe2 in to generate hydroxyl groups (3b) results in higher melting points (303–304°C vs. 148–150°C for 3a), likely due to increased hydrogen-bonding capacity.
  • Solubility Challenges : The lack of melting point data for the target compound and some analogs (e.g., ) may reflect decomposition or amorphous solid formation, common in highly substituted heterocycles.

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